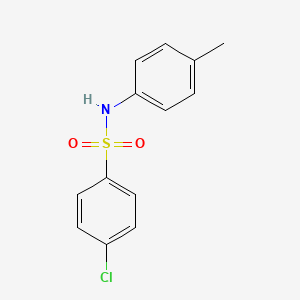

4-chloro-N-(4-methylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXCKIVSPGWSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 4-chloro-N-(4-methylphenyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides are formed.

Oxidation Products: Sulfonic acids are the major products.

Reduction Products: Sulfinamides are typically formed.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₃ClN₂O₂S

- Molecular Weight : Approximately 308.78 g/mol

- LogP Value : 4.43 (indicating lipophilicity)

The presence of the chloro group and the benzenesulfonamide moiety contributes to its reactivity and biological activity. The compound's structure allows for various modifications that can enhance its efficacy against specific targets.

Antimicrobial Activity

4-Chloro-N-(4-methylphenyl)benzenesulfonamide exhibits promising antimicrobial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is vital for the development of new antimicrobial agents, especially against resistant strains.

- In Vitro Studies : Research has shown effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives of this compound can significantly inhibit growth in E. coli and Staphylococcus aureus strains, showcasing minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Its structural features allow it to interact with various molecular targets involved in cancer pathways.

- Mechanism of Action : Preliminary studies indicate that 4-chloro-N-(4-methylphenyl)benzenesulfonamide may induce apoptosis in cancer cells by interfering with metabolic pathways essential for cell division . For example, related compounds have been shown to induce significant apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in apoptotic markers .

- Case Studies : A study focused on sulfonamide derivatives reported their effectiveness against multiple cancer cell lines, including colon and breast cancers. The derivatives exhibited varying degrees of potency, with some achieving GI50 values as low as 31 nM .

Data Summary Table

| Application Type | Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|---|

| Antimicrobial | Inhibition | 4-chloro-N-(4-methylphenyl)... | 15.62 - 31.25 μmol/L | Effective against MRSA and other strains |

| Anticancer | Induction of Apoptosis | Related sulfonamide derivatives | GI50 values: 31 nM - 54 nM | Potent against various cancer cells |

| Mechanism | Enzyme Inhibition | Dihydropteroate synthase | N/A | Targeting bacterial folate synthesis |

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Selected Sulfonamides

Key Findings :

- Electron-withdrawing groups (e.g., NO₂ in 1C) enhance antimicrobial potency, likely due to increased binding affinity to bacterial dihydropteroate synthase (DHPS) .

- Hydroxyl groups (1B) reduce activity compared to nitro-substituted analogues, possibly due to hydrogen bonding interference .

- Bulky substituents (e.g., N-propyl in 1A) lower activity, suggesting steric hindrance at the enzyme active site .

- The 4-methylphenyl group in the target compound may confer moderate activity, though experimental data are lacking.

Structural and Functional Diversity

Table 2: Comparative Analysis of Sulfonamide Derivatives

Insights :

- MMV665914 demonstrates the impact of complex heterocyclic substituents on cytotoxicity and selectivity .

- W-15 highlights the role of rigid piperidinyl frameworks in receptor binding, diverging from the target compound’s simpler structure .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data for Selected Sulfonamides

Biological Activity

4-Chloro-N-(4-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₄H₁₃ClN₂O₂S

- Molecular Weight : 308.78 g/mol

- LogP Value : 4.43 (indicating significant lipophilicity)

The presence of a chloro group and a methylidene linkage to a 4-methylphenyl group enhances its reactivity and biological potential.

Antimicrobial Activity

Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. The antimicrobial efficacy of 4-chloro-N-(4-methylphenyl)benzenesulfonamide has been demonstrated against various Gram-positive and Gram-negative bacteria. A study indicated that derivatives of sulfonamides were tested in vitro against bacteria such as E. coli and B. subtilis, showing varying degrees of effectiveness depending on structural modifications .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Target Bacteria | Activity |

|---|---|---|

| 4-Chloro-N-(4-methylphenyl)benzenesulfonamide | E. coli | Moderate |

| B. subtilis | Significant | |

| B. licheniformis | Significant |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms, including apoptosis induction in cancer cell lines. For instance, compounds similar to 4-chloro-N-(4-methylphenyl)benzenesulfonamide have shown promising results against several cancer cell lines, including MCF-7 and HeLa cells, with IC50 values indicating effective cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Chloro-N-(4-methylphenyl)benzenesulfonamide | MCF-7 | 0.65 |

| HeLa | 2.41 |

The biological activity of 4-chloro-N-(4-methylphenyl)benzenesulfonamide can be attributed to its ability to interact with specific molecular targets involved in critical pathways:

- Inhibition of DHPS : By blocking the DHPS enzyme, it disrupts folate synthesis in bacteria.

- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to cell death.

- Calcium Channel Interaction : Some studies suggest that related sulfonamides may influence cardiovascular parameters by interacting with calcium channels .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various sulfonamide derivatives highlighted that while some compounds were effective against specific bacterial strains, the structural variations significantly influenced their potency . -

Cancer Cell Line Study :

In vitro evaluations demonstrated that certain derivatives exhibited high selectivity and activity against cancer cell lines, showing potential for development into therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(4-methylphenyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves sulfonylation of 4-methylaniline with 4-chlorobenzenesulfonyl chloride. Key steps include:

- Reagent Ratios: A 1:1 molar ratio of 4-methylaniline to sulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran.

- Catalyst: Pyridine or triethylamine (1.2–1.5 equivalents) to neutralize HCl byproducts .

- Temperature: Maintain 0–5°C during addition to suppress side reactions (e.g., hydrolysis of sulfonyl chloride).

- Workup: Purify via recrystallization from ethanol/water (yields ~70–85%). Optimization studies suggest microwave-assisted synthesis reduces reaction time by 50% with comparable yields .

Q. How can spectroscopic techniques (NMR, IR) distinguish 4-chloro-N-(4-methylphenyl)benzenesulfonamide from structural analogs?

Methodological Answer:

- ¹H NMR: Distinct signals include:

- IR: Key peaks at:

Q. What are the solubility and stability profiles of this compound under various storage conditions?

Methodological Answer:

- Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility in ethanol increases with temperature (5 mg/mL at 25°C; 20 mg/mL at 60°C).

- Stability: Stable at RT for >6 months in airtight, light-protected containers. Degradation occurs in acidic/basic conditions (pH <3 or >10), forming sulfonic acid or desulfonylated byproducts .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the compound’s bioactivity? Provide a structure-activity relationship (SAR) analysis.

Methodological Answer: SAR studies compare analogs with varying substituents:

Q. What computational strategies are effective for predicting enzymatic interactions of this sulfonamide?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding with carbonic anhydrase IX (PDB ID: 3IAI). The sulfonamide group coordinates Zn²⁺ in the active site, while the 4-methylphenyl group occupies hydrophobic pockets .

- MD Simulations: GROMACS simulations (100 ns) reveal stable binding conformations with RMSD <2 Å. Free energy calculations (MM-PBSA) suggest ΔG ~-8.5 kcal/mol, indicating strong affinity .

Q. How can crystallographic data resolve contradictions in reported polymorphic forms?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

- Polymorph A: Monoclinic system (P2₁/c), with intermolecular N-H···O=S hydrogen bonds (2.89 Å).

- Polymorph B: Triclinic system (P‾1), featuring π-π stacking (3.6 Å) between aromatic rings.

Contradictions arise from solvent polarity during crystallization (ethanol favors Polymorph A; acetonitrile favors B) .

Q. What experimental designs validate the compound’s dual inhibition mechanism in bacterial enzymes?

Methodological Answer:

- Enzyme Assays: Test inhibition of both acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) using spectrophotometric NADPH depletion assays. IC₅₀ values <10 µM suggest dual targeting .

- Resistance Studies: Compare MIC values against wild-type vs. ACC/FAS-mutant Staphylococcus aureus. Loss of activity in mutants confirms target specificity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antimicrobial efficacy across studies?

Methodological Resolution:

- Strain Variability: Gram-positive bacteria (e.g., Bacillus subtilis) show higher susceptibility (MIC ~2 µg/mL) than Gram-negative species (MIC >32 µg/mL) due to outer membrane barriers .

- Assay Conditions: Broth microdilution (CLSI guidelines) vs. agar diffusion yields discrepancies. Standardize pH (7.2) and inoculum size (5×10⁵ CFU/mL) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.